molecular formula C16H13Cl2N3 B13059284 8-{2-[(E)-(2-chlorophenyl)methylidene]hydrazino}quinolinium chloride

8-{2-[(E)-(2-chlorophenyl)methylidene]hydrazino}quinolinium chloride

Cat. No.: B13059284
M. Wt: 318.2 g/mol
InChI Key: VDFLTALZLURBNH-YLFUTEQJSA-N
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Description

8-{2-[(E)-(2-chlorophenyl)methylidene]hydrazino}quinolinium chloride is a synthetic quinoline hydrazone derivative recognized for its potent biological activity in research settings. It has been identified as a multi-targeted agent, demonstrating significant inhibitory effects on key kinases. Studies highlight its role as a potent inhibitor of the JAK-STAT signaling pathway, specifically targeting Janus kinase 2 (JAK2) [https://pubmed.ncbi.nlm.nih.gov/37386542/]. This pathway is crucial in immune response and hematopoiesis, making the compound a valuable tool for investigating inflammatory and myeloproliferative diseases. Furthermore, research indicates this compound exhibits strong inhibitory activity against Clk1 (Cdc2-like kinase 1) and DYRK1A (Dual-specificity tyrosine-regulated kinase 1A), which are implicated in mRNA splicing regulation and neuronal development [https://pubmed.ncbi.nlm.nih.gov/37386542/]. Its ability to modulate these diverse targets positions it as a promising chemical probe for studying oncology, neurodegenerative conditions like Alzheimer's disease, and diabetes. Recent investigations have also explored its potential in inducing apoptosis and inhibiting proliferation in various cancer cell lines, underscoring its utility in mechanistic studies of cell cycle control and programmed cell death [https://pubmed.ncbi.nlm.nih.gov/37386542/].

Properties

Molecular Formula

C16H13Cl2N3

Molecular Weight

318.2 g/mol

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]quinolin-8-amine;hydrochloride

InChI

InChI=1S/C16H12ClN3.ClH/c17-14-8-2-1-5-13(14)11-19-20-15-9-3-6-12-7-4-10-18-16(12)15;/h1-11,20H;1H/b19-11+;

InChI Key

VDFLTALZLURBNH-YLFUTEQJSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=CC=CC3=C2N=CC=C3)Cl.Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=CC=CC3=C2N=CC=C3)Cl.Cl

Origin of Product

United States

Preparation Methods

Starting Materials

Raw Material Role Purity Requirement
8-Hydrazinoquinoline Nucleophilic hydrazino source >95%
2-Chlorobenzaldehyde Aldehyde electrophile >98%
Hydrochloric acid or HCl gas To form quinolinium chloride salt Analytical grade
Solvent (ethanol, methanol, or acetic acid) Reaction medium Anhydrous preferred

Reaction Scheme (Simplified)

$$
\text{8-Hydrazinoquinoline} + \text{2-Chlorobenzaldehyde} \xrightarrow[\text{solvent}]{\text{RT or 60°C}} \text{8-{2-[(E)-(2-chlorophenyl)methylidene]hydrazino}quinoline} \xrightarrow[\text{HCl}]{\text{protonation}} \text{8-{2-[(E)-(2-chlorophenyl)methylidene]hydrazino}quinolinium chloride}
$$

Analytical and Research Findings on Preparation

Parameter Observed Data / Notes
Yield Typically 70–85% depending on reaction conditions
Purity >90% after recrystallization
Melting Point Noted in literature around 200–210 °C (decomposition)
Spectroscopic Confirmation IR (C=N stretch ~1600 cm⁻¹), NMR (imine proton ~8–9 ppm), Mass spec (M+ peak at 318)
Crystallography Single crystal X-ray diffraction confirms E-configuration of hydrazone

Notes on Optimization and Variations

  • Solvent Choice: Polar protic solvents (ethanol, methanol) favor hydrazone formation. Acetic acid can catalyze condensation.
  • Temperature Control: Mild heating accelerates reaction without causing side reactions.
  • Purification: Recrystallization is preferred; chromatographic methods are less common due to ionic nature.
  • Isomer Control: The (E)-isomer is favored thermodynamically and confirmed by crystallographic studies.

Summary Table of Preparation Conditions

Step Reagents/Conditions Time Temperature Outcome
Hydrazone formation 8-Hydrazinoquinoline + 2-chlorobenzaldehyde in ethanol 2–4 hours 25–60°C Formation of hydrazone intermediate
Quaternization Addition of HCl (aqueous or gas) 1–2 hours Room temp Formation of quinolinium chloride salt
Purification Recrystallization from ethanol/methanol >90% pure crystalline product

Chemical Reactions Analysis

Types of Reactions

8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]quinolinehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]quinolinehydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a molecular probe in biological studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]quinolinehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 8-[(E)-2-[(2,3-dichlorophenyl)methylidene]hydrazin-1-yl]quinolinehydrochloride
  • 8-[(E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]quinolinehydrochloride

Uniqueness

8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]quinolinehydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the quinoline moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

8-{2-[(E)-(2-chlorophenyl)methylidene]hydrazino}quinolinium chloride, with the CAS number 477762-42-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H13Cl2N3
  • Molecular Weight : 318.21 g/mol
  • Structure : The compound features a quinolinium core with a hydrazino group and a chlorophenyl substituent, which may influence its biological activity.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell walls and interference with metabolic pathways.

Anticancer Properties

The compound has been evaluated for its anticancer effects, particularly against various human cancer cell lines. Studies suggest that it induces apoptosis in cancer cells through the following mechanisms:

  • Inhibition of Topoisomerase : The compound may inhibit topoisomerase II, an enzyme critical for DNA replication and repair.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, promoting cell death in cancer cells.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-468 (Breast)15Apoptosis via ROS generation
A498 (Renal)10Topoisomerase II inhibition
HeLa (Cervical)12Disruption of mitochondrial function

The biological activity of this compound primarily involves:

  • DNA Intercalation : The planar structure allows intercalation between DNA base pairs, disrupting replication.
  • Enzyme Inhibition : It inhibits key enzymes involved in cell proliferation and survival.

Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various quinoline derivatives against resistant bacterial strains. The results indicated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Study 2: Anticancer Activity

In a study conducted by Mantoani et al., the anticancer properties were assessed using several human cancer cell lines. The findings demonstrated that the compound effectively reduced cell viability and induced apoptosis through ROS-mediated pathways. The study highlighted its potential for further development as an anticancer agent targeting renal and breast cancers.

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